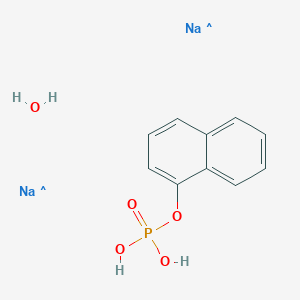
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI) is a chemical compound with the molecular formula C10H7Na2O4PThis compound is typically found in a white to cream or pale pink or pale brown powder form . It is used as an intermediate in organic chemical synthesis and has various applications in scientific research .
Méthodes De Préparation
The preparation of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves the reaction of naphthalen-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalenol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study phosphatase activity.
Biology: It serves as a tool to investigate cellular processes involving phosphate metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of enzyme inhibition.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves its interaction with phosphatase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the phosphate group. This interaction helps in studying the enzyme kinetics and understanding the molecular pathways involved in phosphate metabolism .
Comparaison Avec Des Composés Similaires
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate can be compared with other similar compounds such as:
2-Naphthalenol, dihydrogen phosphate, disodium salt: Similar in structure but with the phosphate group attached at the 2-position of the naphthalene ring.
1-Naphthalenol, monohydrogen phosphate, disodium salt: Differing in the degree of phosphorylation.
Naphthalen-2-yl phosphate: Another positional isomer with distinct chemical properties. The uniqueness of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate lies in its specific interaction with phosphatase enzymes and its applications in enzymatic assays
Propriétés
Formule moléculaire |
C10H11Na2O5P |
|---|---|
Poids moléculaire |
288.14 g/mol |
InChI |
InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2 |
Clé InChI |
ITDOXWAUHXVEJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
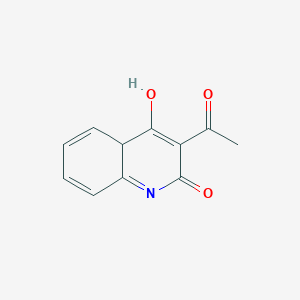
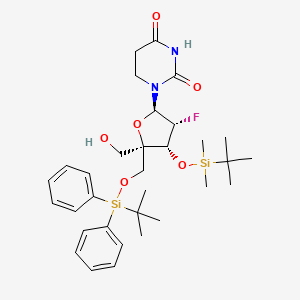

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

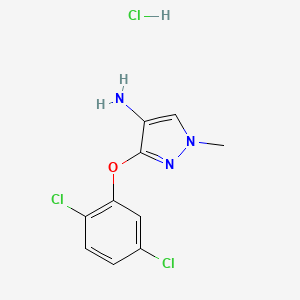
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
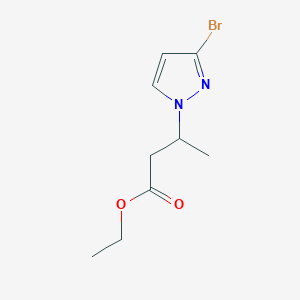
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
